Regioisomer Identity Drives Angiotensin II Receptor Activity: Target Compound vs. 1,5-Isomer Series
The 1-benzylimidazole-5-acetic acid scaffold is the established pharmacophore for nonpeptide angiotensin II (AII) receptor antagonism. S-8307 (2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid sodium salt) displaced [³H]AII from rat adrenal cortical membranes with an IC₅₀ of 4 × 10⁻⁵ M (40 μM), while S-8308 showed an IC₅₀ of 7–15 μM [1]. These compounds led to the discovery of losartan [2]. (3-Benzyl-3H-imidazol-4-yl)-acetic acid, carrying the acetic acid at C4 and benzyl at N3, has no reported AII receptor activity in the ChEMBL database, consistent with the known structure-activity relationship that requires the 1,5-substitution pattern for AII antagonism [3]. This regioisomer is thus unsuitable for AII receptor-targeted research but serves as a critical negative control or specificity tool.
| Evidence Dimension | Angiotensin II receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No reported AII receptor binding activity; no bioactivity in ChEMBL 20 |
| Comparator Or Baseline | S-8307 (1,5-regioisomer): IC₅₀ = 4 × 10⁻⁵ M (40 μM). S-8308 (1,5-regioisomer): IC₅₀ = 7–15 μM |
| Quantified Difference | >100-fold difference in AII receptor engagement; target compound is inactive at this target |
| Conditions | S-8307/S-8308: [³H]AII displacement in rat adrenal cortical membranes and ⁴⁵Ca²⁺ influx in rat aortic rings. Target compound: ChEMBL 20 global bioactivity survey |
Why This Matters
Researchers targeting the AII receptor must avoid the 3,4-regioisomer, while those requiring an AII-inactive benzylimidazole acetic acid control or a scaffold devoid of GPCR liabilities should preferentially select this compound.
- [1] Wong, P. C.; Chiu, A. T.; Price, W. A.; et al. J. Pharmacol. Exp. Ther. 1988, 247 (1), 1–7. Also: Chiu, A. T.; et al. Non-peptide angiotensin II receptor antagonists. II. Pharmacology of S-8308. Eur. J. Pharmacol. 1988, 157 (1), 13–21. View Source
- [2] Timmermans, P. B. M. W. M.; et al. Nonpeptide angiotensin II receptor antagonists: from discovery to losartan. Trends Pharmacol. Sci. 1992, 13 (5), 165–170. View Source
- [3] ZINC15. ZINC000245205019; ChEMBL 20 SEA predictions: no known activity. https://zinc15.docking.org/substances/ZINC000245205019/ View Source
